![molecular formula C14H12Cl2FN3OS2 B11470371 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide](/img/structure/B11470371.png)
2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopropane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate halogenating agent.
Introduction of the Fluorophenyl Methyl Group: The thiadiazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl methyl group.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed by reacting the intermediate with a suitable cyclopropanating agent, such as diazomethane.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial and fungal infections.
Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain plant pathogens.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorophenyl methyl group can enhance the compound’s binding affinity to its target, while the cyclopropane ring can increase its stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts additional stability and resistance to metabolic degradation. The combination of the fluorophenyl methyl group and the thiadiazole ring enhances its binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H12Cl2FN3OS2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2,2-dichloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H12Cl2FN3OS2/c1-13(7-14(13,15)16)10(21)18-11-19-20-12(23-11)22-6-8-2-4-9(17)5-3-8/h2-5H,6-7H2,1H3,(H,18,19,21) |
InChI Key |
LNAOROXHNVOTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.